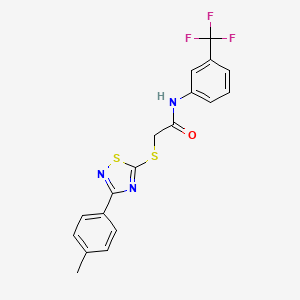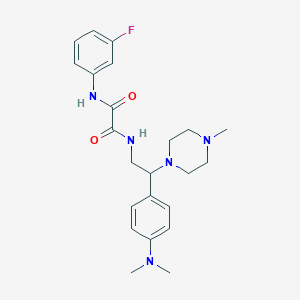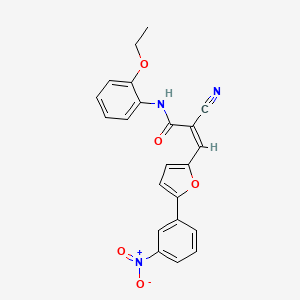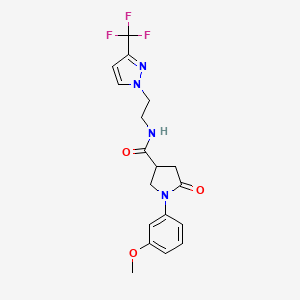
2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a sulfonyl group (-SO2-), a propanamido group (-C(O)NH(CH2)2-), and a carboxamide group (-C(O)NH2) attached to a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique
Synthesis and Molecular Interaction Studies
The compound's involvement in scientific research is demonstrated through studies focusing on heterocyclic enaminonitriles, indicating its utility in reactions that produce various heterocyclic structures. For instance, Matsunaga et al. (1986) describe reactions of 2-amino-3-cyano-4,5-dihydrothiophene derivatives, showcasing the compound's relevance in synthesizing complex heterocyclic systems (Matsunaga et al., 1986).
Cancer Research and Enzyme Inhibition
In cancer research, 6-Substituted sulfocoumarins, which share structural similarities with the compound of interest, have been identified as selective inhibitors of carbonic anhydrase IX and XII, showing significant cytotoxicity against colorectal cancer cells. Grandane et al. (2015) highlight the potential of these compounds in targeting hypoxic tumors and metastases, marking a step forward in therapeutic options (Grandane et al., 2015).
Advances in Organic Synthesis
Research by Beney et al. (1998) introduces a new synthesis of α,β-unsaturated N-methoxy-N-methylamides, utilizing reagents that align closely with the structure of the compound . This work underscores the compound's role in facilitating the creation of valuable synthetic intermediates (Beney et al., 1998).
Drug Development and Molecular Probes
Furthermore, studies on the synthesis of 2-Carboxy-4-methoxyphenylacetic acid by Dai Shi-gang (2011) reveal a process involving sulfonation and methylation, which could be relevant for derivatives of the compound, showing its utility in drug development and as a molecular probe (Dai Shi-gang, 2011).
DNA Interaction and Molecular Dynamics
Kelly et al. (2009) discuss the molecular dynamics of DNA complexes with minor groove methylating analogs, highlighting the compound's potential for understanding DNA interactions and the mechanism of action of groove-binding drugs (Kelly et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-17-15(20)13-7-9-24-16(13)18-14(19)8-10-25(21,22)12-5-3-11(23-2)4-6-12/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSREWLCWQHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)



![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)
![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)

